N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are reasonably mild, and the process yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as a sedative or anxiolytic agent.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets are still under investigation, but it is believed to interact with GABA receptors and other neurotransmitter systems .
Properties
Molecular Formula |
C20H19N3O2S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H19N3O2S/c1-13-6-4-8-18-22-19(17-7-5-11-26-17)20(23(13)18)21-15-12-14(24-2)9-10-16(15)25-3/h4-12,21H,1-3H3 |
InChI Key |
XEMSJIYTLLSFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=C(C=CC(=C3)OC)OC)C4=CC=CS4 |
Origin of Product |
United States |
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